molecular formula C20H18FN3O2 B5575677 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B5575677
M. Wt: 351.4 g/mol
InChI Key: VTTOVAQOFATVPB-UHFFFAOYSA-N
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Description

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.13830499 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A notable application of compounds similar to N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide is in the field of cancer research. Studies have shown that derivatives of 1,3,4-oxadiazole, a core structure in the compound , exhibit promising anticancer activities. For instance, a series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). This indicates the potential of similar compounds in cancer treatment.

Radiopharmaceutical Development

Compounds with structural similarities to this compound have been explored for their potential in radiopharmaceutical development. For example, fluorine-18-labeled derivatives of WAY 100635, a compound structurally related to the target compound, have shown promising biological properties in rats. These properties could be valuable for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Organic Light Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole derivatives, which are structurally related to the compound of interest, have found applications in the development of organic light-emitting diodes (OLEDs). For example, efficient OLEDs with low efficiency roll-off have been developed using iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand, demonstrating the utility of such compounds in electronic and photonic applications (Jin et al., 2014).

Antiplasmodial Activities

N-acylated furazan-3-amines, which are structurally analogous to the compound , have shown activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests the potential of similar compounds in the development of new treatments for malaria (Hermann et al., 2021).

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary depending on their exact structure and the biological target. For example, some oxadiazole derivatives have been found to inhibit key enzymes in various biological pathways .

Safety and Hazards

The safety and hazards associated with oxadiazole derivatives can vary widely depending on their exact structure. Some oxadiazole derivatives may be harmful if swallowed .

Future Directions

Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant interest in the development of new oxadiazole-based compounds for various therapeutic applications . Future research will likely focus on the design and synthesis of novel oxadiazole derivatives with improved potency and selectivity for specific biological targets.

Properties

IUPAC Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)20(10-11-20)19(25)22-13-18-23-17(24-26-18)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTOVAQOFATVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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